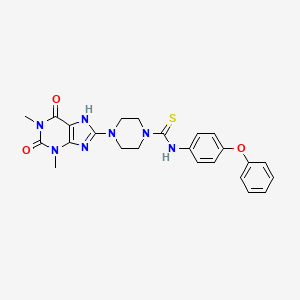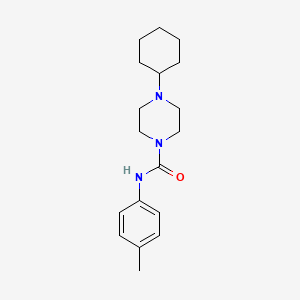![molecular formula C21H31N3OS B10863637 N-1-adamantyl-N'-[1-(2-thienylmethyl)piperidin-4-yl]urea](/img/structure/B10863637.png)
N-1-adamantyl-N'-[1-(2-thienylmethyl)piperidin-4-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1-adamantyl-N’-[1-(2-thienylmethyl)piperidin-4-yl]urea is a compound that features a unique combination of adamantyl and thienylmethyl groups attached to a piperidine ring through a urea linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyl-N’-[1-(2-thienylmethyl)piperidin-4-yl]urea typically involves the reaction of 1-adamantylamine with 1-(2-thienylmethyl)piperidin-4-yl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea bond. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-1-adamantyl-N’-[1-(2-thienylmethyl)piperidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea linkage to an amine.
Substitution: The adamantyl and thienylmethyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives with modified functional groups.
科学研究应用
N-1-adamantyl-N’-[1-(2-thienylmethyl)piperidin-4-yl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of N-1-adamantyl-N’-[1-(2-thienylmethyl)piperidin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides lipophilicity, enhancing the compound’s ability to cross cell membranes, while the thienylmethyl group can interact with active sites or binding pockets. The urea linkage allows for hydrogen bonding interactions, stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
N-(1-adamantyl)urea: Contains an adamantyl group but lacks the thienylmethyl and piperidine components.
N-(1-adamantyl)-N’-[1-(2-thienyl)ethyl]urea: Similar structure but with an ethyl linker instead of a piperidine ring.
N-(1-adamantyl)-N’-[1-(2-thienylmethyl)piperidin-4-yl]carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.
Uniqueness
N-1-adamantyl-N’-[1-(2-thienylmethyl)piperidin-4-yl]urea is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The presence of both adamantyl and thienylmethyl groups, along with the piperidine ring, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C21H31N3OS |
|---|---|
分子量 |
373.6 g/mol |
IUPAC 名称 |
1-(1-adamantyl)-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]urea |
InChI |
InChI=1S/C21H31N3OS/c25-20(23-21-11-15-8-16(12-21)10-17(9-15)13-21)22-18-3-5-24(6-4-18)14-19-2-1-7-26-19/h1-2,7,15-18H,3-6,8-14H2,(H2,22,23,25) |
InChI 键 |
JDFJSTOYVLTFLF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)CC5=CC=CS5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B10863556.png)
![4-[(3,4-dimethoxyphenyl)methyl]-16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10863562.png)

![N-phenyl-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide](/img/structure/B10863586.png)
![8-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10863599.png)
![methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10863606.png)

![N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B10863614.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10863615.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B10863617.png)
![11-(4-chlorophenyl)-3-(2-furyl)-10-(4-methylbenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10863624.png)
![N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B10863627.png)
![2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-methylacetamide](/img/structure/B10863629.png)
![N-(2-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10863640.png)
